Oxyplicacetin

Description

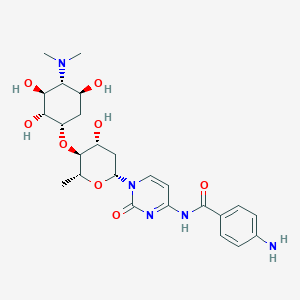

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-[1-[(2R,4R,5S,6R)-5-[(1S,2R,3S,4R,5S)-4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O8/c1-12-23(38-17-10-15(31)20(29(2)3)22(34)21(17)33)16(32)11-19(37-12)30-9-8-18(28-25(30)36)27-24(35)13-4-6-14(26)7-5-13/h4-9,12,15-17,19-23,31-34H,10-11,26H2,1-3H3,(H,27,28,35,36)/t12-,15+,16-,17+,19-,20-,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRKCURACRGUML-IIYKVCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)OC4CC(C(C(C4O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)O[C@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905212 | |

| Record name | 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100108-92-7 | |

| Record name | Oxyplicacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Origin and Advanced Isolation Methodologies

Identification of Producing Microorganisms and Environmental Contexts

Aminonucleoside antibiotics are predominantly secondary metabolites produced by bacteria, particularly from the phylum Actinobacteria. A prime example is the well-studied aminonucleoside puromycin, which is produced by the bacterium Streptomyces alboniger. Actinobacteria are ubiquitous in terrestrial and marine environments, known for their complex developmental cycles and their prolific capacity to produce a vast array of bioactive compounds.

The environmental context of the producing microorganism plays a crucial role in the activation of biosynthetic gene clusters responsible for antibiotic production. Factors such as nutrient availability, pH, temperature, and the presence of competing microorganisms can all influence the metabolic output of a bacterial strain. For instance, specific soil types with unique microbial communities may foster the evolution of strains that produce novel antimicrobial compounds as a competitive advantage. The search for new aminonucleoside antibiotics, therefore, often involves screening Actinobacteria isolated from underexplored or extreme environments.

Table 1: Representative Producing Microorganisms of Aminonucleoside Antibiotics

| Antibiotic Class | Producing Microorganism | Environmental Niche |

| Aminonucleoside | Streptomyces alboniger | Soil |

| Aminonucleoside | Streptomyces lividans (heterologous host) | Laboratory Strain |

| Aminonucleoside | Streptomyces griseofuscus (heterologous host) | Laboratory Strain |

Strain Cultivation and Fermentation Strategies for Metabolite Production

Once a producing microorganism is identified, the next critical step is to optimize the production of the desired metabolite. This involves carefully designed cultivation and fermentation strategies. The goal is to maximize the yield of the target compound while minimizing the production of unwanted byproducts.

For a compound like Oxyplicacetin, initial cultivation would likely involve screening various solid and liquid media to identify the optimal carbon and nitrogen sources, as well as essential minerals and trace elements. Fermentation parameters such as aeration, agitation, pH, and temperature are meticulously controlled in bioreactors to ensure reproducible and high-yield production.

Two-stage fermentation is a common strategy employed for antibiotic production. The first stage focuses on rapid biomass accumulation (growth phase), followed by a second stage where conditions are altered to favor secondary metabolite production (production phase). For instance, limiting a key nutrient can trigger the metabolic switch from primary to secondary metabolism, leading to the synthesis of the antibiotic.

Table 2: Typical Fermentation Parameters for Aminonucleoside Antibiotic Production

| Parameter | Optimized Range | Purpose |

| Temperature | 25-30°C | Optimal growth and enzyme activity |

| pH | 6.5-7.5 | Maintain cellular homeostasis |

| Aeration | 1-2 vvm (volume of air per volume of medium per minute) | Supply oxygen for aerobic respiration |

| Agitation | 200-400 rpm | Ensure homogenous mixing and nutrient distribution |

| Carbon Source | Glucose, Starch | Provide energy and building blocks |

| Nitrogen Source | Soybean meal, Yeast extract | Provide nitrogen for amino acid and nucleotide synthesis |

Advanced Chromatographic Separation Techniques for Compound Enrichment

Following fermentation, the target compound must be separated from the complex mixture of cellular biomass, residual media components, and other metabolites. Advanced chromatographic techniques are indispensable for achieving the high purity required for structural elucidation and biological testing.

The purification of an aminonucleoside antibiotic would typically involve a multi-step process. An initial extraction from the fermentation broth, often using a solvent like ethyl acetate or butanol, is followed by a series of chromatographic separations. Column chromatography, utilizing stationary phases like silica gel or alumina, can provide a preliminary separation based on polarity.

For higher resolution, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is particularly effective for separating polar compounds like aminonucleosides. Further purification might involve techniques like ion-exchange chromatography, which separates molecules based on their net charge, or size-exclusion chromatography, which separates them based on their molecular size.

Metabolomics-Driven Dereplication Strategies for Natural Product Discovery

In the early stages of natural product discovery, a significant challenge is the re-isolation of known compounds. Metabolomics-driven dereplication strategies are employed to rapidly identify known metabolites in a complex mixture, allowing researchers to focus their efforts on novel compounds.

This approach involves generating a detailed chemical profile of a microbial extract using high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). The accurate mass and fragmentation pattern of each detected compound are then compared against comprehensive databases of known natural products.

For the discovery of a new aminonucleoside like this compound, a metabolomics workflow would involve cultivating a producing strain under various conditions and analyzing the extracts by LC-MS. The resulting data would be processed to identify unique metabolic features not present in existing databases. This targeted approach significantly accelerates the discovery of novel bioactive molecules by efficiently filtering out previously characterized compounds. nih.gov The use of sophisticated algorithms and spectral databases is crucial for the successful implementation of these dereplication strategies.

Biosynthesis and Pathway Elucidation

Biosynthetic Gene Cluster Identification and Functional Characterization

The biosynthesis of complex natural products like Oxyplicacetin is orchestrated by a set of genes colocalized on the chromosome, known as a biosynthetic gene cluster (BGC). nih.gov Identifying and characterizing this BGC is the foundational step in understanding the molecule's formation. nih.govnih.gov

Genomic Library Construction and Screening Approaches

The initial step in locating the this compound BGC involves creating a genomic library from the producing Streptomyces strain. This process includes fragmenting the organism's total genomic DNA and cloning these fragments into suitable vectors, such as bacterial artificial chromosomes (BACs) or cosmids. youtube.com This library, representing the entire genome, is then introduced into a heterologous host, often a well-characterized Streptomyces species like S. coelicolor or S. lividans, which does not naturally produce this compound. researchgate.net

Screening of this genomic library is performed to identify clones that have acquired the ability to produce this compound. This is typically achieved through bioassays, where the transformed host colonies are tested for antibiotic activity against a susceptible indicator organism. Clones exhibiting a zone of inhibition are selected for further analysis. Alternatively, PCR-based screening methods can be employed, using primers designed from conserved sequences of genes known to be involved in similar nucleoside antibiotic biosynthetic pathways. researchgate.net

Bioinformatic Analysis of Putative Biosynthetic Genes

Once a candidate BGC is identified and sequenced, bioinformatic analysis is crucial for predicting the functions of the individual open reading frames (ORFs) within the cluster. ox.ac.ukyoutube.com Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to detect BGCs and annotate the putative functions of the encoded proteins based on sequence homology to known enzymes. frontiersin.org

This analysis helps in identifying genes encoding core biosynthetic enzymes such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), as well as tailoring enzymes like glycosyltransferases, methyltransferases, and oxidoreductases. nih.gov For this compound, bioinformatic analysis is key to pinpointing the genes responsible for the biosynthesis of its deoxysugar moiety and the p-aminobenzoic acid (PABA) precursor. nih.govbris.ac.uk

Table 1: Representative Putative Genes in the this compound Biosynthetic Cluster and Their Predicted Functions

Gene Designation Predicted Function Homology/Conserved Domains oxyA PKS-NRPS hybrid synthase Ketosynthase, Acyltransferase, Thiolation, Adenylation, Condensation oxyB Glycosyltransferase GT-1 family oxyC TDP-glucose 4,6-dehydratase Short-chain dehydrogenase/reductase (SDR) family oxyD Deoxysugar synthase Radical SAM enzyme oxyE PABA synthase Aminodeoxychorismate synthase oxyF Methyltransferase SAM-dependent methyltransferase oxyG Hydroxylase/Oxygenase Cytochrome P450 oxyH Efflux protein/Transporter Major Facilitator Superfamily (MFS)

Heterologous Expression Systems for Pathway Validation

To confirm the function of the identified BGC and its constituent genes, heterologous expression is employed. nih.gov This involves introducing the entire BGC, or specific subsets of genes, into a genetically tractable host organism that is easier to manipulate and grows faster than the native producer. researchgate.netuea.ac.uk Commonly used hosts include Streptomyces coelicolor, Streptomyces albus, and even Escherichia coli for the expression of individual enzymes. researchgate.net

Successful production of this compound or its biosynthetic intermediates in the heterologous host validates the function of the cloned gene cluster. researchgate.net Furthermore, targeted gene knockout experiments within the heterologous system can be performed to elucidate the specific role of each gene in the pathway. For example, deleting a putative glycosyltransferase gene would be expected to result in the accumulation of the this compound aglycone. mdpi.com

Enzymatic Transformations and Precursor Incorporation

The assembly of this compound involves a series of complex enzymatic reactions that modify and connect precursor molecules derived from primary metabolism. Key among these are the formation of a deoxysugar and the integration of a p-aminobenzoic acid moiety.

Deoxysugar Biosynthesis Pathway and Glycosylation Mechanisms

A critical component of this compound's structure is its deoxysugar unit, which is often essential for its biological activity. washington.edu The biosynthesis of this sugar starts from a common precursor, typically glucose-1-phosphate. nih.gov A series of enzymatic steps, catalyzed by enzymes encoded within the BGC, converts this precursor into an activated nucleotide-diphosphate (NDP)-sugar, often TDP-deoxysugar. nih.gov

The pathway generally proceeds as follows:

Activation: Glucose-1-phosphate is converted to TDP-glucose by TDP-glucose synthase.

Dehydration: TDP-glucose-4,6-dehydratase catalyzes the removal of a water molecule to form TDP-4-keto-6-deoxy-D-glucose, a key intermediate in the formation of many deoxysugars. acs.org

Further Modifications: A suite of tailoring enzymes, including reductases, epimerases, and aminotransferases, further modify this intermediate to generate the specific deoxysugar found in this compound.

Once synthesized, the activated TDP-deoxysugar is transferred to the this compound aglycone by a specific glycosyltransferase (GT). utexas.edu This glycosylation step is crucial for the final maturation of the antibiotic.

p-Aminobenzoic Acid (PABA) Derivation and Integration

The p-aminobenzoic acid (PABA) moiety is another important structural feature of this compound. PABA is a well-known building block in various metabolic pathways, including the synthesis of folate. researchgate.netmdpi.com In bacteria, PABA is synthesized from chorismate, a key branch-point intermediate in the shikimate pathway. nih.gov

The biosynthesis of PABA generally involves two key enzymatic steps encoded by genes within the this compound BGC:

Aminodeoxychorismate (ADC) synthase catalyzes the addition of an amino group from glutamine to chorismate, forming ADC.

ADC lyase then removes pyruvate (B1213749) from ADC to yield PABA.

This newly synthesized PABA is then activated, typically by an adenylation domain of an NRPS module, and incorporated into the growing this compound scaffold. nih.gov The precise mechanism of integration is dictated by the specific logic of the NRPS assembly line involved in this compound biosynthesis.

Table 2: Compound Names Mentioned in the Article

Compound Name This compound p-Aminobenzoic Acid (PABA) Glucose-1-phosphate TDP-glucose TDP-4-keto-6-deoxy-D-glucose Chorismate Aminodeoxychorismate (ADC) Pyruvate Glutamine

Amide Bond Formation Strategies in Amicetin (B1664860) Analogue Biosynthesis

The molecular architecture of amicetin and its analogues, such as this compound, is characterized by two key amide linkages. nih.gov The first bond connects a p-aminobenzoic acid (PABA) moiety to the cytosine core, and the second attaches an α-methylserine residue to the PABA moiety. nih.gov Studies involving gene inactivation have revealed that the biosynthesis pathway may employ two alternative strategies for the formation of these bonds. nih.govnih.govasm.org

The primary proposed strategy involves a sequential assembly. First, the PABA unit is linked to the cytosamine precursor. This is followed by the subsequent attachment of the terminal (+)-α-methylserine residue. nih.gov This stepwise process is orchestrated by a series of specific enzymes encoded within the amicetin (ami) gene cluster. Evidence for this sequential pathway comes from the isolation of pathway intermediates from mutant strains where key enzymes have been inactivated. researchgate.net For instance, mutants unable to perform the final attachment step accumulate precursors like plicacetin (B1665354). nih.govresearchgate.net This implicates a defined order in the assembly line, where one amide bond is formed prior to the other.

Role of Specific Biosynthetic Enzymes (e.g., AmiF, AmiR, AmiL)

Genetic and biochemical studies have identified several key enzymes that are indispensable for the construction of the amicetin scaffold. nih.govnih.gov The functions of AmiL, AmiF, and AmiR are particularly crucial for the correct formation of the two amide bonds. researchgate.net

AmiL: This enzyme is classified as a benzoate-CoA ligase. researchgate.netasm.org Its primary role is to activate p-aminobenzoic acid (PABA), a core building block. AmiL catalyzes the ATP-dependent formation of PABA-CoA, a high-energy thioester intermediate. researchgate.netasm.org This activation is a prerequisite for the subsequent amide bond formation, as it makes the carboxyl group of PABA sufficiently electrophilic to react with an amino group. Gene inactivation studies of amiL resulted in mutants that could not produce amicetin and instead accumulated cytosamine, confirming AmiL's essential role in incorporating the PABA moiety. nih.govresearchgate.net

AmiF: AmiF has been identified as an amide synthetase. researchgate.netresearchgate.net It belongs to the N-acetyltransferase superfamily. researchgate.net AmiF catalyzes the crucial coupling reaction between the activated PABA-CoA (produced by AmiL) and the cytosamine precursor. researchgate.net This reaction forms the first amide bond. Inactivation of the amiF gene led to the same phenotype as the amiL mutant—a loss of amicetin production and the accumulation of cytosamine and 4-acetamido-3-hydroxybenzoic acid. nih.govresearchgate.net This finding strongly supports the role of AmiF as the enzyme responsible for linking the cytosine and PABA components of the molecule. nih.gov

AmiR: AmiR is characterized as an acyl-CoA-acyl carrier protein transacylase. nih.govnih.gov This enzyme is responsible for the formation of the second amide bond. It facilitates the attachment of the terminal (+)-α-methylserine residue to the PABA moiety of the amicetin precursor. nih.gov The inactivation of the amiR gene resulted in a mutant strain that produced plicacetin and norplicacetin—analogues that lack the final α-methylserine unit. nih.govnih.govresearchgate.net This outcome clearly demonstrates that AmiR performs a late-stage tailoring step in the biosynthetic pathway, completing the core amide structure of amicetin. nih.gov

Table 1: Functions of Key Enzymes in Amide Bond Formation

| Enzyme | Putative Function | Substrates | Product of Reaction | Mutant Phenotype |

|---|---|---|---|---|

| AmiL | Benzoate-CoA ligase | p-aminobenzoic acid (PABA), ATP, Coenzyme A | PABA-CoA | Accumulation of cytosamine |

| AmiF | Amide synthetase | PABA-CoA, Cytosamine precursor | Cytosine-PABA intermediate | Accumulation of cytosamine |

| AmiR | Acyl-CoA-acyl carrier protein transacylase | Plicacetin precursor, (+)-α-methylserine | Amicetin | Production of plicacetin and norplicacetin |

Mechanistic Enzymology of Key Biosynthetic Enzymes

While detailed crystallographic and kinetic data for the specific enzymes in the this compound pathway are limited, their mechanisms can be inferred from homologous enzymes in other metabolic pathways.

The enzyme AmiL , a benzoate-CoA ligase, belongs to the adenylate-forming enzyme superfamily. frontiersin.org Its catalytic mechanism is expected to proceed in two distinct steps. First, the carboxylate oxygen of benzoate (B1203000) attacks the α-phosphate of ATP, leading to the formation of a benzoyl-adenylate intermediate and the release of pyrophosphate. wikipedia.org In the second step, the thiol group of coenzyme A performs a nucleophilic attack on the carbonyl carbon of the benzoyl-adenylate intermediate, resulting in the formation of the PABA-CoA thioester and the release of AMP. wikipedia.org

AmiF , functioning as an amide synthetase, likely facilitates a direct condensation reaction. researchgate.net The activated carbonyl carbon of the PABA-CoA thioester serves as a potent electrophile. The primary amine of the cytosamine precursor acts as the nucleophile, attacking the thioester carbonyl. This nucleophilic acyl substitution reaction forms a tetrahedral intermediate, which then collapses to form the stable amide bond and releases coenzyme A. researchgate.net

The mechanism of AmiR , an acyl-CoA-acyl carrier protein transacylase, involves the transfer of an acyl group. ebi.ac.ukwikipedia.org Typically, this class of enzymes utilizes a catalytic serine residue in the active site. wikipedia.orgnih.gov This serine becomes acylated by the substrate (the α-methylserine moiety, likely activated as a CoA thioester itself), forming a covalent enzyme-intermediate. Subsequently, the acyl group is transferred from the serine residue to the amino group of the PABA moiety on the amicetin precursor, completing the final amide linkage. wikipedia.orgnih.gov This "ping-pong" mechanism allows for the transfer of the acyl group from one carrier (CoA) to another (the growing antibiotic scaffold). wikipedia.org

Molecular Mechanism of Action

Inhibition of Protein Biosynthesis via Peptidyl Transferase Interaction

Oxyplicacetin exerts its antibiotic effect by directly targeting the peptidyl transferase center (PTC) of the ribosome. The PTC is a highly conserved region within the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes) and is responsible for catalyzing the formation of peptide bonds between amino acids during the elongation phase of protein synthesis.

Research on the amicetin (B1664860) family of antibiotics has demonstrated that these compounds act as competitive inhibitors at the PTC. Specifically, they interfere with the binding of the aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. By occupying a portion of the A-site, this compound physically obstructs the incoming aa-tRNA, thereby preventing the crucial step of peptide bond formation. This inhibition effectively halts the elongation of the polypeptide chain, leading to a cessation of protein synthesis.

The interaction with the PTC is a hallmark of several classes of antibiotics. The table below summarizes key findings related to the inhibition of peptidyl transferase by nucleoside antibiotics.

| Antibiotic Family | Specific Compound(s) | Key Findings on Peptidyl Transferase Inhibition |

| Amicetin Family | Amicetin, This compound , Plicacetin (B1665354) | Competitively inhibits the binding of aminoacyl-tRNA to the A-site of the peptidyl transferase center. |

| Puromycins | Puromycin | Acts as an analog of the 3' end of aminoacyl-tRNA, accepting the nascent polypeptide chain and causing premature termination. |

| Blasticidins | Blasticidin S | Binds to the P-site of the peptidyl transferase center, distorting the conformation of the tRNA and inhibiting peptide bond formation. |

Ribosomal Subunit Binding and Conformational Perturbations

The primary binding site for this compound is within the 23S rRNA (in prokaryotes) or 28S rRNA (in eukaryotes) of the large ribosomal subunit. Studies on amicetin have shown that it binds to a conserved structural motif within these ribosomal RNAs. This binding is specific and crucial for its inhibitory activity.

The interaction of this compound with the ribosomal RNA is thought to induce subtle but significant conformational changes within the PTC. These perturbations can affect the precise positioning of the substrates (peptidyl-tRNA at the P-site and aminoacyl-tRNA at the A-site), which is essential for the catalytic activity of the ribosome. Even minor alterations in the geometry of the active site can drastically reduce the efficiency of peptide bond formation.

The binding affinity of different nucleoside antibiotics to the ribosomal subunits can vary, which often correlates with their potency. The following table illustrates the ribosomal subunit targeted by various nucleoside antibiotics.

| Antibiotic | Target Ribosomal Subunit | Primary Binding Site |

| This compound | Large (50S/60S) | 23S/28S rRNA at the Peptidyl Transferase Center |

| Puromycin | Large (50S/60S) | A-site of the Peptidyl Transferase Center |

| Blasticidin S | Large (50S/60S) | P-site of the Peptidyl Transferase Center |

| Tetracycline | Small (30S) | A-site |

| Streptomycin | Small (30S) | S12 protein and 16S rRNA |

Cellular Consequences of Protein Synthesis Inhibition in Target Organisms

The inhibition of protein synthesis by this compound has profound and ultimately lethal consequences for target organisms. Proteins are essential for virtually all cellular processes, including metabolism, DNA replication, cell division, and maintenance of cellular structure. By halting the production of new proteins, this compound effectively shuts down these vital functions.

The cellular effects of protein synthesis inhibition are generally bacteriostatic at lower concentrations, meaning they inhibit bacterial growth and reproduction. At higher concentrations, the effects can become bactericidal, leading to cell death. The specific consequences for a target cell can include:

Arrest of Cell Growth and Division: Without the continuous synthesis of enzymes, structural proteins, and regulatory molecules, cells are unable to grow, replicate their DNA, or divide.

Metabolic Shutdown: The depletion of essential enzymes disrupts metabolic pathways, leading to a failure in energy production and the synthesis of critical cellular components.

Loss of Cellular Integrity: The inability to produce proteins required for cell wall and membrane maintenance can lead to a loss of structural integrity and eventual cell lysis.

Induction of Stress Responses: In some cases, the inhibition of protein synthesis can trigger cellular stress responses. However, the cell's ability to mount an effective response is hampered by its inability to synthesize the necessary stress-related proteins.

Comparative Analysis with Related Nucleoside Antibiotics' Mechanisms

The mechanism of action of this compound shares similarities with other nucleoside antibiotics that target the ribosome, yet there are also key distinctions. A comparative analysis helps to highlight the specific nuances of its function.

This compound vs. Puromycin: Both this compound and Puromycin target the A-site of the PTC. However, their mechanisms of inhibition differ significantly. Puromycin is a structural analog of the 3' end of aminoacyl-tRNA and can be incorporated into the growing polypeptide chain. This leads to the premature release of the truncated and non-functional peptide, a process known as "premature termination." In contrast, this compound acts as a steric blocker, preventing the binding of aa-tRNA without being incorporated itself.

This compound vs. Blasticidin S: While both are nucleoside antibiotics that inhibit peptidyl transfer, they bind to different sites within the PTC. As mentioned, this compound primarily affects the A-site. Blasticidin S, on the other hand, binds to the P-site. Its binding is thought to induce a conformational change that prevents the proper positioning of the peptidyl-tRNA, thereby inhibiting peptide bond formation.

This comparative analysis underscores the diverse strategies that nucleoside antibiotics have evolved to inhibit the crucial process of protein synthesis by targeting the same ribosomal catalytic center.

Preclinical Research Studies

In Vitro Efficacy Assessment in Biological Systems

In vitro studies are essential for the initial assessment of a compound's biological activity and mechanism of action in a controlled laboratory setting. These studies often involve testing the compound against microbial cultures or assessing its interaction with specific cellular targets.

Efficacy Assays in Microbial Cultures

Oxyplicacetin has been identified as an anticoccidial agent. While specific minimum inhibitory concentration (MIC) or other detailed efficacy data for this compound against a broad range of microbial cultures were not extensively detailed in the search results, its classification as an anticoccidial agent and its isolation from Streptomyces species known for producing antibiotics suggest activity against certain microorganisms, particularly Eimeria tenella, the causative agent of coccidiosis. Plicacetin (B1665354), a related compound, has shown antibacterial activity against Mycobacterium tuberculosis, Fusarium oxysporum, Alternaria brassicicola, Fusarium solani, vancomycin-resistant Enterococcus (VRE), and Bacillus subtilis. Given the structural relationship, this compound may share some of these antimicrobial properties, although specific data for this compound in these assays were not found.

Cellular Target Engagement Studies in Relevant Models

Cellular target engagement studies are crucial for confirming that a compound interacts with its intended biological target within a cellular environment, which is vital for understanding its mechanism of action. These studies can verify that a drug reaches the target tissue, penetrates cells, and binds to the specific target in a manner consistent with the observed biological outcome. While the precise cellular target of this compound was not explicitly detailed in the search results, nucleoside antibiotics, such as amicetin (B1664860) (a related compound), are known to function as peptidyl transferase inhibitors, blocking protein biosynthesis. This suggests a potential target related to ribosomal function in susceptible organisms. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to measure drug-target engagement in intact cells.

In Vivo Preclinical Model Development for Biological Plausibility

In vivo preclinical models are used to evaluate the effects of a compound within a living organism, providing insights into its efficacy, safety, and pharmacokinetic profile in a more complex biological system.

Selection and Validation of Relevant Animal Models

The selection of appropriate animal models is a critical step in preclinical research to ensure that the results are relevant and can be translated to humans or the target species. For evaluating anticoccidial agents like this compound, relevant animal models would typically involve species susceptible to coccidiosis, such as chickens, as Eimeria tenella is a common coccidial parasite in poultry. Animal models are used to mimic aspects of human conditions or infections to study the potential impact of new therapeutic compounds. The validation of these models ensures they accurately reflect the disease or condition being studied.

Pharmacokinetic Research in Preclinical Species

Pharmacokinetic (PK) studies in preclinical species investigate how a compound is absorbed, distributed, metabolized, and excreted (ADME) within an living organism. These studies are fundamental for understanding the drug's exposure levels over time and in different tissues. While specific pharmacokinetic data for this compound in preclinical species were not found in the provided search results, typical preclinical PK studies involve administering the compound (often intravenously and orally) and collecting samples (blood, plasma, tissues, urine, feces) over time to measure drug concentrations. This data is then analyzed to determine parameters such as clearance, volume of distribution, half-life, and bioavailability. Studies on other compounds, like oxypeucedanin, highlight the importance of understanding independent pharmacokinetic characteristics in preclinical species.

Pharmacodynamic Biomarker Identification and Quantification

Pharmacodynamic (PD) biomarkers are indicators that measure a drug's effect on its biological target or downstream biological processes. Identifying and quantifying PD biomarkers in preclinical studies helps to understand the drug's mechanism of action and can provide early evidence of efficacy. These biomarkers can include changes in protein levels, enzyme activity, or other physiological responses. For an anticoccidial agent like this compound, potential PD biomarkers could relate to the impact on the life cycle or metabolic activity of the Eimeria parasite within the host animal. PD biomarkers can be analyzed alongside PK data to understand the relationship between drug exposure and biological response. Gene expression changes can also serve as PD biomarkers, providing insights into cellular mechanisms of drug action.

Ex Vivo and In Silico Model Integration in Preclinical Assessment

The preclinical assessment of compounds like this compound can significantly benefit from the combined application of ex vivo and in silico methodologies. In silico methods, which involve computational tools and analysis, are utilized to predict various properties of a molecule, including potential biological targets, pharmacokinetic parameters, and toxicity profiles based on its chemical structure nih.govresearchgate.netphyschemres.org. These methods can analyze and correlate physical, chemical, and mathematical parameters to study the behavior of drugs and their potential protein targets researchgate.net. Techniques such as virtual screening, molecular docking, and molecular dynamics simulations are commonly employed in silico to understand drug-receptor interactions and predict binding affinities researchgate.netphyschemres.orgmdpi.com.

Ex vivo studies, on the other hand, involve experiments conducted on tissues or cells obtained from a living organism, maintained in an artificial environment with minimal alteration of natural conditions youtube.com. This approach allows for the investigation of a compound's effects in a more complex biological context than in vitro studies (which typically use cultured cells or isolated biological molecules) but without the full complexity of an in vivo system nih.govyoutube.com. Ex vivo models can provide valuable insights into tissue-specific responses, drug metabolism within tissues, and the interaction of the compound with the cellular microenvironment nih.gov.

Integrating in silico predictions with ex vivo experimental results can streamline the preclinical research process. In silico analysis can help prioritize compounds for ex vivo testing by predicting likely active molecules and potential mechanisms of action nih.govnih.gov. For instance, computational methods can predict the binding affinity of a compound to a specific protein target physchemres.orgmdpi.com. This prediction can then be investigated ex vivo using relevant tissues or cell types that express the target protein to confirm the interaction and assess the functional outcome.

While specific detailed research findings directly linking in silico predictions and ex vivo experimental data solely for this compound were not extensively found in the provided search results, the general approach of integrating these methods is well-established in preclinical research for bioactive molecules, including other antibiotics and natural products nih.govnih.govnih.govresearchgate.netresearchgate.net. Studies on structurally related compounds or those with similar predicted mechanisms can offer insights into the potential applications of this integrated approach for this compound.

For example, in silico analysis has been used to predict the primary targets of bioactive molecules based on chemical similarity and minimum structural features biorxiv.orgfrontiersin.orgnih.gov. This can involve comparing the structure of this compound to databases of compounds with known targets biorxiv.orgfrontiersin.org. If this compound is predicted to target a specific bacterial enzyme, ex vivo studies using bacterial cultures or isolated enzymes could be conducted to validate this prediction and assess its inhibitory activity.

Furthermore, in silico studies can predict pharmacokinetic properties like absorption and bioavailability nih.gov. These predictions can inform the design of ex vivo experiments using relevant tissues (e.g., intestinal tissue for absorption studies) to assess how well this compound is transported or metabolized.

The combination of in silico and ex vivo models allows researchers to gain a more comprehensive understanding of a compound's potential biological activity and behavior before committing to more resource-intensive in vivo studies. In silico methods provide a theoretical framework and guide experimental design, while ex vivo models offer a more biologically relevant context than simple in vitro assays for validating these predictions and exploring complex interactions within tissues.

Data Tables

While specific quantitative data tables directly linking in silico predictions and ex vivo results for this compound were not available in the provided search snippets, the methodology often involves comparing predicted activities or properties from in silico models with observed outcomes in ex vivo experiments. A hypothetical representation of how such data might be presented is shown below, based on the principles of integrating these approaches in preclinical research:

Table 5.3.1: Hypothetical Integration of In Silico Prediction and Ex Vivo Activity

| Compound | In Silico Predicted Target (Likelihood) | Ex Vivo Model Used | Ex Vivo Observed Activity | Correlation |

| This compound | Target A (High) | Bacterial Cell Culture | Inhibition of Target A | High |

| This compound | Target B (Medium) | Isolated Enzyme Assay | Weak Inhibition of Target B | Low |

| This compound | Absorption (Good) | Intestinal Tissue Model | Moderate Absorption | Medium |

The detailed research findings in this integrated approach would typically involve the specific computational methods used for in silico analysis (e.g., docking scores, similarity metrics) and the experimental protocols and quantitative results obtained from the ex vivo studies (e.g., IC50 values, changes in biomarkers). The correlation between the predicted and observed data helps validate the in silico models and provides confidence in the potential of the compound.

Structural Modifications and Analog Development

Design Principles for Synthetic and Semisynthetic Analogues

There is no available information detailing the rational design principles or strategies employed for creating synthetic or semisynthetic analogues of Oxyplicacetin.

Structure-Activity Relationship (SAR) Studies for Functional Optimization

No specific SAR studies for this compound have been published, which would be essential for understanding how modifications to its chemical structure affect its biological activity and for guiding the functional optimization of potential analogues.

Chemoenzymatic and Combinatorial Biosynthetic Approaches for Novel Derivative Generation

The application of chemoenzymatic and combinatorial biosynthetic methods for the generation of novel this compound derivatives is not described in the available literature. These techniques, which combine chemical synthesis with enzymatic processes or manipulate biosynthetic pathways, are powerful tools for creating chemical diversity, but their use in connection with this compound has not been reported.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule, such as a ligand, to a target molecule, typically a protein, to form a stable complex. jscimedcentral.comijpras.com This process helps in understanding the interactions between molecules and proteins and can facilitate the identification of potential binding sites. ijpras.com Docking simulations predict optimized docked conformers based on the total energy of the system. jscimedcentral.com The information derived from the predicted binding orientation can be used to estimate parameters such as binding free energy, strength, and stability of the complexes. jscimedcentral.com Molecular docking is a valuable tool for screening large libraries of compounds and predicting their potential as drug candidates. ijpras.com

While the search results discuss molecular docking in general and its application to other compounds and targets like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) inventi.in, and the Rv1250 protein from Mycobacterium tuberculosis frontiersin.org, specific details regarding molecular modeling and docking simulations for Oxyplicacetin and its interaction with the large ribosomal subunit were not found in the provided search snippets. However, the principle of molecular docking is directly applicable to studying the interaction of this compound with its ribosomal target.

Computational Target Prediction Methodologies for Bioactive Molecules

Computational target prediction tools (CTPTs) can routinely predict the biological targets of bioactive molecules from machine-readable materials. nih.govresearchgate.net Improving the accuracy of target prediction is a significant challenge in this field. nih.govresearchgate.net

Chemical Similarity-Based Approaches for Target Identification

The chemical similarity principle posits that molecules sharing common structural properties are likely to bind to similar protein targets and exhibit similar bioactivities. nih.govmdpi.com This principle is a fundamental concept in many target identification methods. nih.govmdpi.com Given a query compound, these methods identify chemically similar compounds and hypothesize that the targets of these similar compounds may also bind to the query compound. nih.gov Tools based on chemical similarity can be used for virtual screening of compound libraries. molecular-modelling.ch

This compound belongs to the cytosine group of bioactive molecules, which are known inhibitors of the large ribosomal subunit. wikimedia.orgnih.govresearchgate.net This classification is based on chemical grouping and primary target, suggesting that chemical similarity to other compounds in this group is used for its target identification. nih.govresearchgate.netwikimedia.orgfrontiersin.org

Minimum Structure Analysis for Primary Target Prediction

A minimum structure, in the context of target prediction, represents a part of a molecular structure considered necessary for the targeted activity. nih.gov This minimum structure is identified for groups of neighbor molecules that represent distinct structural classes with the same function in relation to the target. nih.govresearchgate.net The minimum structure is used as a query to search for molecules that perfectly satisfy this structural requirement, which is hypothesized to be crucial for the targeted activity. nih.govresearchgate.net This method is based on chemical similarity, focusing on molecules that perfectly match the defined minimum structure. nih.govresearchgate.net The known target of a neighbor molecule with the same minimum structure can serve as a reference for predicting the target of a molecule with an unknown target. nih.govresearchgate.net

This compound has been included in studies utilizing minimum structure analysis for primary target prediction, specifically in the context of identifying bioactive molecules that inhibit the large ribosomal subunit. nih.govresearchgate.netfrontiersin.orgbiorxiv.org For the cytosine group, which includes this compound, the minimum structure analysis predicts the primary target as the large ribosomal subunit inhibition. nih.govresearchgate.netfrontiersin.orgbiorxiv.org The active ingredient in this group contains at least one of the following components without a phosphorus group: 5-amino-5,6-dihydro-2H-pyran-2-yl, 5-aminotetrahydro-2H-pyran-2-yl, or 4-formamidobenzoyl. nih.govresearchgate.netfrontiersin.orgbiorxiv.org

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Mass Spectrometry (HRMS) for Metabolome Analysis

High-Resolution Mass Spectrometry (HRMS) plays a vital role in the analysis of complex biological or environmental samples, particularly in metabolomics and natural product discovery. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of elemental compositions and differentiation of compounds with very similar nominal masses. aspect-analytics.com In the context of natural product research, HRMS is frequently employed for dereplication, a process that involves rapidly identifying known compounds within crude extracts based on their accurate mass and fragmentation patterns, thereby prioritizing the isolation of novel molecules.

Oxyplicacetin has been detected through mass spectral dereplication analysis of isolates, such as from Streptomyces ramulosus. nih.gov This indicates that HRMS, likely coupled with chromatographic separation, was used to analyze the metabolic profile of the microbial extract, and the characteristic mass spectral data of this compound allowed for its identification within the complex mixture. The high mass accuracy of HRMS is essential for confirming the molecular formula of detected compounds, aiding in their initial identification or suggesting potential elemental compositions for unknown features. aspect-analytics.com Metabolomics studies, which aim to comprehensively profile the small molecules (metabolites) in a biological system, heavily rely on HRMS due to its sensitivity and ability to capture a wide range of metabolites. emerypharma.comgovinfo.govnih.govmestrelab.comnist.gov The detection of this compound in a microbial isolate's mass spectral analysis exemplifies the application of HRMS in exploring the metabolome of producing organisms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chemical Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including complex natural products like this compound. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule. weebly.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used in structural analysis. weebly.comresearchgate.net 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. weebly.comresearchgate.net 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, reveal correlations between nuclei, allowing for the mapping of through-bond and through-space connectivities, which are critical for assembling the complete molecular structure. weebly.comresearchgate.net

Advanced Chromatographic Techniques (e.g., LC-HRMS) for Chemical Profiling

Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental for separating and analyzing the components of complex mixtures. Liquid Chromatography (LC) is widely used to separate compounds based on their differential interactions with a stationary phase and a mobile phase. Coupling LC with HRMS (LC-HRMS) provides a powerful platform for chemical profiling, enabling the separation of numerous compounds in a mixture followed by their sensitive and accurate mass detection. emerypharma.commestrelab.comnist.gov

LC-HRMS is a core technique in untargeted metabolomics and chemical profiling, allowing for the detection and tentative identification of a wide range of metabolites or natural products in a single analysis. emerypharma.comgovinfo.govmestrelab.comnist.gov The chromatographic separation reduces sample complexity, making it easier for the mass spectrometer to detect and measure individual components. emerypharma.com The detection of this compound in mass spectral dereplication analysis nih.gov strongly implies the use of a coupled chromatographic technique like LC-MS to separate the components of the microbial extract before mass analysis. LC-HRMS provides information on the retention time of a compound (from the chromatography) and its accurate mass and fragmentation pattern (from the HRMS), which together serve as a powerful identifier for chemical profiling. This combined approach is essential for characterizing the chemical diversity within natural sources and isolating specific compounds like this compound.

Multivariate Statistical Analysis (e.g., Principal Component Analysis) of Spectroscopic Data

The analysis of data generated by advanced spectroscopic and chromatographic techniques, especially in chemical profiling and metabolomics studies, often involves large and complex datasets. Multivariate Statistical Analysis (MSA) techniques are essential for extracting meaningful information, identifying patterns, and visualizing differences within these datasets. aspect-analytics.comnih.govnist.gov Principal Component Analysis (PCA) is a widely used unsupervised MSA technique that reduces the dimensionality of complex data while retaining most of the original variance. aspect-analytics.com PCA transforms the original variables into a smaller set of uncorrelated variables called principal components, allowing for the visualization of trends, clusters, and outliers in the data. aspect-analytics.com

In studies involving the analysis of microbial extracts where this compound was detected, PCA has been employed to differentiate bacterial strains based on their chemical profiles obtained from techniques like mass spectrometry. nih.gov This demonstrates how MSA can reveal underlying patterns in spectroscopic data that correlate with biological or experimental variables. PCA and other multivariate methods are commonly applied to NMR and MS data in metabolomics and natural product research to compare different samples (e.g., extracts from different sources, under different conditions), identify metabolites that contribute most to the observed variations, and classify samples based on their chemical composition. nih.govnist.gov While PCA itself does not directly elucidate the structure of this compound, its application in analyzing the spectroscopic data from samples containing this compound is crucial for understanding the context of its production and identifying potential sources or conditions that influence its presence. nih.gov

Future Research Directions and Translational Perspectives

Elucidating Remaining Uncharacterized Biosynthetic Pathways and Enzymes

The biosynthesis of oxyplicacetin is believed to be closely related to that of amicetin (B1664860), originating from Streptomyces vinaceusdrappus. The amicetin biosynthesis gene cluster (ami) has been identified and characterized, providing a foundational understanding of the enzymatic machinery involved. This cluster contains genes responsible for the synthesis of the two deoxysugar moieties, d-amosamine and d-amicetose, as well as glycosyltransferases that assemble the nucleoside structure.

However, the precise enzymatic steps leading specifically to the this compound structure, which is an analog of amicetin, require further detailed characterization. Future research should focus on identifying and functionally characterizing the specific enzymes within or associated with the ami gene cluster that are responsible for the modifications distinguishing this compound from amicetin. This includes pinpointing the specific oxygenase or hydroxylase responsible for the additional hydroxyl group in this compound.

Key research questions to address include:

Which specific enzyme(s) in the amicetin pathway are responsible for the structural modifications that yield this compound?

What are the substrate specificities and kinetic parameters of these uncharacterized enzymes?

Can the expression of these specific genes be manipulated to selectively increase the production of this compound over amicetin?

Table 1: Putative Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Putative Function in this compound Biosynthesis |

| Oxygenase/Hydroxylase | Introduction of the hydroxyl group distinguishing it from amicetin. |

| Glycosyltransferase | Attachment of sugar moieties to the nucleoside core. |

| Dehydratase | Involved in the formation of deoxysugars. |

| Aminotransferase | Introduction of amino groups onto the sugar rings. |

| Methyltransferase | Potential modification of the sugar or nucleoside base. |

Discovery of Novel Molecular Targets and Signaling Pathways

A critical area for future research is the identification of the specific molecular targets of this compound and the signaling pathways it modulates to exert its biological effects. While its classification as a nucleoside antibiotic suggests interference with nucleic acid or protein synthesis, the precise mechanisms remain undefined.

Modern chemical biology and systems biology approaches will be instrumental in this endeavor. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking studies can be employed to identify direct binding partners of this compound within the cell. Once potential targets are identified, downstream signaling pathways can be investigated using a variety of molecular and cellular techniques.

Potential signaling pathways that could be affected by this compound, given its nucleoside structure, include:

Ribosomal protein synthesis: Inhibition of peptidyl transferase activity or translocation.

DNA and RNA synthesis: Incorporation into nucleic acid chains leading to termination or dysfunction.

Stress response pathways: Activation of pathways such as the unfolded protein response (UPR) or oxidative stress responses.

Cell cycle regulation: Arrest at specific checkpoints due to interference with DNA replication or repair.

Uncovering these targets and pathways will not only elucidate the mechanism of action of this compound but also reveal potential new therapeutic targets for various diseases.

Development of Advanced In Vitro and In Vivo Preclinical Models for Enhanced Predictability

To accurately assess the therapeutic potential of this compound, the development and utilization of advanced preclinical models are essential. These models should aim to better recapitulate the complexity of human physiology and disease states to improve the predictability of clinical outcomes.

In vitro models should move beyond simple 2D cell cultures to more sophisticated systems such as:

3D organoids: These models can mimic the architecture and cellular heterogeneity of tissues, providing a more relevant context for studying drug efficacy and toxicity.

Co-culture systems: Incorporating multiple cell types, such as immune cells with cancer cells, can help to understand the impact of the microenvironment on drug response.

Microfluidic "organ-on-a-chip" models: These systems can simulate the dynamic environment of human organs, including nutrient flow and mechanical cues.

In vivo models are crucial for understanding the pharmacokinetics, pharmacodynamics, and systemic effects of this compound. The selection of appropriate animal models will be critical and should be based on the specific disease being targeted. For example, in cancer research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate prediction of clinical response.

The data generated from these advanced preclinical models will be invaluable for optimizing dosing strategies and predicting potential adverse effects before moving into human clinical trials.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

A systems-level understanding of how this compound affects cellular processes is crucial for a comprehensive assessment of its therapeutic potential and potential off-target effects. The integration of multiple "omics" datasets will be a powerful approach to achieve this. nih.gov

Multi-omics approaches that should be employed include:

Transcriptomics (RNA-seq): To identify changes in gene expression profiles in response to this compound treatment. This can reveal which cellular pathways are activated or inhibited.

Proteomics: To analyze changes in the abundance and post-translational modifications of proteins. This provides a more direct measure of the functional changes occurring within the cell.

Metabolomics: To profile changes in the levels of small molecule metabolites. This can provide insights into how this compound affects cellular metabolism.

By integrating these datasets, researchers can construct comprehensive models of the cellular response to this compound. This will enable the identification of key nodes and pathways that are critical for its biological activity and may also reveal unexpected mechanisms of action or biomarkers for predicting treatment response. nih.gov

Exploration of Chemical Biology Probes Based on the this compound Scaffold

The unique chemical structure of this compound makes it an excellent starting point for the development of chemical biology probes. These probes are valuable tools for studying biological processes in a native cellular environment.

Strategies for developing this compound-based probes include:

Affinity-based probes: Attaching a reactive group or a tag (e.g., biotin (B1667282) or a fluorescent dye) to the this compound scaffold can enable the identification of its direct binding partners.

Photoaffinity probes: Incorporating a photo-reactive group allows for covalent cross-linking of the probe to its target upon light activation, facilitating target identification.

Activity-based probes: Designing probes that covalently bind to the active site of a target enzyme in an activity-dependent manner can provide a readout of enzyme function in living cells.

The development of such probes will not only be instrumental in elucidating the molecular targets and mechanism of action of this compound but will also provide valuable tools for the broader scientific community to study the biological pathways that it perturbs. These probes can be used to visualize the subcellular localization of its targets, monitor enzyme activity in real-time, and identify new components of relevant signaling pathways.

Q & A

Q. How can researchers optimize the synthesis of Oxyplicacetin while minimizing byproduct formation?

Methodological Answer:

- Begin with a systematic literature review to identify existing synthetic pathways (e.g., catalytic methods, solvent systems) .

- Compare reaction conditions (temperature, catalysts, stoichiometry) across studies to identify trends in byproduct profiles.

- Use spectroscopic data (e.g., NMR, HPLC) to quantify purity and validate structural integrity at each synthesis stage .

- Iteratively refine protocols by adjusting variables (e.g., inert atmosphere, slow addition of reagents) to suppress undesired intermediates.

Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

- Employ accelerated stability testing via HPLC-MS to monitor degradation products across pH ranges (1–14) .

- Cross-reference spectroscopic data (e.g., UV-Vis absorption shifts) with computational models (DFT) to predict hydrolysis pathways .

- Validate findings using controlled kinetic studies and Arrhenius plots to extrapolate shelf-life under standard conditions.

Q. What experimental frameworks are suitable for preliminary mechanistic studies of this compound’s biological activity?

Methodological Answer:

- Design dose-response assays (e.g., IC50 curves) in in vitro models (cell lines or enzymatic systems) to establish potency .

- Pair with molecular docking simulations to hypothesize binding interactions with target proteins .

- Validate hypotheses using mutagenesis or competitive inhibition assays to confirm critical residues/pathways.

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s pharmacokinetic properties across preclinical studies?

Methodological Answer:

- Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., dosing regimens, animal models) .

- Perform sensitivity analyses to assess the impact of methodological differences (e.g., bioavailability measurement techniques) .

- Design a standardized, cross-lab validation study with harmonized protocols to isolate key factors driving discrepancies.

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives with improved efficacy?

Methodological Answer:

- Synthesize analogs with systematic modifications (e.g., halogenation, stereochemistry changes) and test them in parallel assays .

- Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

- Validate SAR hypotheses through crystallography or cryo-EM to visualize ligand-target interactions at atomic resolution.

Q. How can researchers resolve discrepancies in reported toxicity profiles of this compound across different organ systems?

Methodological Answer:

- Apply the PICOT framework to design comparative studies:

Q. What methodologies are effective for investigating this compound’s synergistic effects with existing therapeutics?

Methodological Answer:

- Use combinatorial screening (e.g., checkerboard assays) to quantify synergy/additivity/antagonism .

- Apply Chou-Talalay or Bliss independence models to calculate combination indices .

- Validate in vivo using co-administration studies with pharmacokinetic monitoring to assess drug-drug interactions.

Ethical and Methodological Considerations

Q. What ethical frameworks should guide this compound research involving human-derived samples?

Methodological Answer:

Q. How can researchers ensure reproducibility in this compound studies despite variability in raw materials?

Methodological Answer:

Q. What interdisciplinary approaches enhance the translational potential of this compound research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.